The synthesis of pravastatin 1,1,3,3-tetramethylbutylamine involves several steps:
The technical details of this synthesis involve careful monitoring of reaction conditions to optimize yield and purity while minimizing byproducts.
Pravastatin 1,1,3,3-tetramethylbutylamine features a complex molecular structure characterized by multiple functional groups:
The structural representation can be visualized using chemical drawing software or databases like PubChem .
Pravastatin undergoes various chemical reactions relevant to its function as a pharmaceutical agent:
These reactions are critical for both the synthesis and metabolism of pravastatin and influence its efficacy as a cholesterol-lowering agent.
Pravastatin acts primarily by inhibiting HMG-CoA reductase, an enzyme pivotal in the cholesterol biosynthesis pathway:
This mechanism underlies the therapeutic effects associated with pravastatin and similar statins.
Pravastatin 1,1,3,3-tetramethylbutylamine exhibits several notable physical and chemical properties:
These properties are essential for handling and formulation in pharmaceutical applications.
Pravastatin 1,1,3,3-tetramethylbutylamine is primarily used in clinical settings for:
The diverse applications underscore its significance in both therapeutic contexts and scientific research.
Pravastatin 1,1,3,3-Tetramethylbutylamine is systematically identified through multiple nomenclature systems and chemical identifiers. Its formal chemical name designates the pravastatin anion complexed with the organic base 1,1,3,3-tetramethylbutylamine (synonymously known as tert-octylamine). The compound is uniformly recognized by the CAS Registry Number 151006-14-3 across scientific and commercial sources, providing a unique and universal identifier essential for precise material tracking and regulatory documentation [2] [3] [8].
The molecular architecture consists of one pravastatin molecule (C₂₃H₃₆O₇) ionically paired with one 1,1,3,3-tetramethylbutylamine molecule (C₈H₁₉N), yielding the aggregate formula C₃₁H₅₅NO₇. This configuration is reflected in the condensed molecular formula notation C₂₃H₃₆O₇·C₈H₁₉N, explicitly denoting the stoichiometric relationship between components [2] [5] [7]. The molecular weight of this complex is 553.77 g/mol, as consistently documented by multiple analytical standards providers and chemical databases [3] [7] [8].
Stereochemical Characterization: The pravastatin component retains its characteristic stereochemistry in this salt form, featuring multiple chiral centers critical to its biological activity. The SMILES notation and InChI descriptors explicitly define this spatial arrangement:OC(C[C@@H](C[C@@H](CC[C@H]1[C@H](C=CC2=C[C@H](C[C@@H]([C@]12[H])OC([C@H](CC)C)=O)O)C)O)O)=O.CC(C)(C)CC(C)(C)N
[4] [6]This stereospecific encoding ensures unambiguous representation of the three-dimensional structure vital for its function as an HMGCR inhibitor.
Spectroscopic Identification: While nuclear magnetic resonance (NMR) and mass spectral data were not explicitly detailed in the search results, the PubChem entry (CID 46782776) provides a dedicated repository for such analytical characterization data. The accurate mass is documented as 553.3979 g/mol, enabling precise mass spectrometric identification [1] [7] [8].
Table 1: Fundamental Chemical Identifiers of Pravastatin 1,1,3,3-Tetramethylbutylamine
Identifier Type | Designation | Source |
---|---|---|
Systematic Name | Pravastatin 1,1,3,3-Tetramethylbutylamine | [1] [7] |
CAS Registry Number | 151006-14-3 | [2] [3] [8] |
Molecular Formula | C₂₃H₃₆O₇·C₈H₁₉N (Aggregate: C₃₁H₅₅NO₇) | [2] [5] [7] |
Molecular Weight | 553.77 g/mol | [3] [7] [8] |
InChI Key | RKFLVBHCVKWNON-IYNICTALSA-N | [4] [6] |
The development of Pravastatin 1,1,3,3-Tetramethylbutylamine emerged from targeted efforts to overcome formulation and stability challenges associated with pravastatin sodium, the initially marketed form. During the 1990s, pharmaceutical chemists explored alternative salt forms to improve solid-state characteristics, thermal stability, and handling properties. The 1,1,3,3-tetramethylbutylamine counterion was selected based on its ability to form stable crystalline complexes with acidic drug substances, thereby enhancing shelf-life and processability [3] [7]. This innovation was formally documented with the assignment of CAS RN 151006-14-3 in 1993-1994, marking its entry into the chemical lexicon [8].
Pharmacologically, the salt complex dissociates under physiological conditions, liberating the active pravastatin moiety which exerts potent inhibition of HMG-CoA reductase (HMGCR). This enzyme catalyzes the rate-limiting step in hepatic cholesterol biosynthesis. By competitively inhibiting HMGCR, pravastatin elevates hepatic LDL receptor expression, accelerating clearance of circulating low-density lipoprotein cholesterol (LDL-C). The 1,1,3,3-tetramethylbutylamine component lacks intrinsic pharmacological activity regarding cholesterol metabolism but serves critical pharmaceutical functions [3] [9]:
The pharmacological significance of the parent pravastatin molecule extends beyond primary hypercholesterolemia management to secondary cardiovascular event prevention. Clinical studies established that pravastatin reduces coronary mortality, myocardial infarction incidence, and atherosclerosis progression. These therapeutic outcomes derive directly from the molecular capacity to inhibit HMGCR, a property fully retained in the 1,1,3,3-tetramethylbutylamine salt configuration [9].
Table 2: Key Properties and Functional Roles of Pravastatin 1,1,3,3-Tetramethylbutylamine
Property/Role | Significance | Reference |
---|---|---|
HMGCR Inhibition | Retains biological activity of pravastatin after dissociation | [3] [9] |
Solid-State Stability | Improved resistance to hydrolysis and thermal degradation vs. sodium salt | [3] [7] |
Analytical Utility | Defined crystalline structure enables precise quantification in HPLC systems | [4] [6] |
Salt Formation Rationale | 1,1,3,3-Tetramethylbutylamine provides optimal crystallinity and handling characteristics | [3] [7] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: